1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester
Description
1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester is a structurally complex heterocyclic compound featuring:
- A pyrazole core substituted at the 1-position with a carboxylic acid tert-butyl ester.
- A 5-bromo-pyrrolo[2,3-b]pyridine moiety at the 4-position of the pyrazole.
- A phenylsulfonyl group attached to the pyrrolopyridine nitrogen.
Properties
Molecular Formula |
C21H19BrN4O4S |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
tert-butyl 4-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C21H19BrN4O4S/c1-21(2,3)30-20(27)25-12-14(10-24-25)18-13-26(19-17(18)9-15(22)11-23-19)31(28,29)16-7-5-4-6-8-16/h4-13H,1-3H3 |
InChI Key |
IUCDRHLTSQLFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C2=CN(C3=C2C=C(C=N3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The target molecule requires sequential construction of three key components:
- Pyrrolo[2,3-b]pyridine core with bromine and phenylsulfonyl substituents.
- Pyrazole-1-carboxylic acid tert-butyl ester moiety.
- Cross-coupling to unite the two fragments.
Synthesis of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Pyrrolo[2,3-b]pyridine Core Formation
The pyrrolo[2,3-b]pyridine scaffold is synthesized via cyclization of 7-azaindole derivatives. A representative protocol involves:
- Sulfonylation : Treatment of 7-azaindole with benzenesulfonyl chloride in dichloromethane (DCM) with tetrabutylammonium bromide (TBAB) and NaOH at 0–20°C yields 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (95% yield).
- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in DCM at 0°C introduces bromine at the 5-position (82% yield).
Table 1: Bromination Optimization
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NBS | DCM | 0 | 82 |
| Br₂ | AcOH | 25 | 75 |
| Fe/AcOH (reflux) | AcOH | 100 | 68 |
Synthesis of Pyrazole-1-carboxylic Acid tert-Butyl Ester
Hydrazone Metalation Route
- Step 1 : C(α),N-Hydrazones of hydrazinecarboxylic acid tert-butyl ester are metalated with lithium diisopropylamide (LDA) to form dianions.
- Step 2 : Condensation with aromatic esters (e.g., methyl benzoate) followed by acid cyclization yields substituted pyrazole-1-carboxylic acid tert-butyl esters (70–88% yield).
Table 2: Pyrazole Esterification Conditions
| Starting Material | Base | Cyclization Agent | Yield (%) |
|---|---|---|---|
| C(α),N-carbo-t-butoxyhydrazone | LDA (2.5 eq) | HCl/MeOH | 88 |
| Methyl benzoate | NaH | AcOH | 75 |
Final Coupling: Pyrazole-Pyrrolopyridine Conjugation
Suzuki-Miyaura Cross-Coupling
The brominated pyrrolopyridine intermediate reacts with pyrazole boronic ester under Pd catalysis:
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or hydrazine.
Substitution: Substitution reactions often occur at the bromine or phenylsulfonyl groups, using reagents like aryl halides or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Bromine, oxygen
Reducing Agents: Hydrogen gas, hydrazine
Catalysts: Nickel, palladium, copper
Solvents: Dimethyl sulfoxide (DMSO), ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can lead to dehalogenated or desulfonylated products .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that combines a pyrazole core with a pyrrolopyridine moiety. The synthesis typically involves multi-step reactions, including cyclization and functionalization processes. Recent studies have demonstrated various synthetic pathways to obtain derivatives with enhanced biological properties.
Anticancer Activity
Research has shown that compounds containing the pyrrolopyridine scaffold exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, derivatives similar to the target compound have demonstrated IC50 values in the nanomolar range against FGFRs, indicating strong potential for cancer therapy . These compounds have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells .
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. Studies indicate that these compounds can modulate inflammatory pathways and may be beneficial in treating conditions characterized by chronic inflammation. The mechanism often involves inhibition of key enzymes or signaling pathways associated with inflammation .
Antimicrobial Activity
The pyrazole moiety has been linked to antimicrobial properties against various pathogens. Compounds derived from this scaffold have shown efficacy against bacteria and fungi, making them candidates for developing new antimicrobial agents .
Case Study 1: FGFR Inhibition
A series of studies focused on the synthesis of pyrrolopyridine derivatives demonstrated their effectiveness as FGFR inhibitors. One notable compound exhibited an IC50 value of 7 nM against FGFR1, highlighting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Evaluation
In a comparative study of various pyrazole derivatives, one compound was shown to reduce pro-inflammatory cytokine levels in vitro. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Data Tables
| Activity | Compound | IC50 Value (nM) | Target |
|---|---|---|---|
| FGFR Inhibition | Compound A | 7 | FGFR1 |
| Anti-inflammatory | Compound B | Not specified | Pro-inflammatory cytokines |
| Antimicrobial | Compound C | Not specified | Various pathogens |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Pyrazole Esters with Aromatic Substituents
- Example: 1H-Pyrazole-1-carboxylic acid esters with fluorophenyl or methoxyphenyl groups (e.g., : 2,4-dimethyl-5-(4-fluorophenyl)-1H-pyrazole-1-carboxylic acid derivatives). Key Differences: The target compound’s pyrrolopyridine-sulfonyl moiety is absent in simpler esters. The tert-butyl ester in the target compound contrasts with isopropyl or methyl esters in analogs, offering greater hydrolytic stability and lipophilicity .
b. Brominated Pyrazole Derivatives
- Example: 5-Bromo-1H-benzo[d]imidazole () and 6-bromo-5-fluoro-3-iodo-1H-indazole (). Key Differences: The target’s bromine is positioned on a fused pyrrolopyridine system, whereas brominated benzoheterocycles (e.g., benzimidazoles) lack the sulfonyl and ester functionalities. Impact: Bromine in the target compound could facilitate Suzuki-Miyaura cross-coupling, similar to boronate esters (e.g., 1H-pyrazole-3-borono-tert-butyl ester in ) .
c. Sulfonyl-Containing Pyrazoles
- Key Differences: The phenylsulfonyl group in the target compound is attached to a pyrrolopyridine rather than a pyrazoline. Sulfonyl groups enhance solubility and binding affinity in drug candidates, as seen in sulfonamide antibiotics .
a. Esterification Methods
- The target compound’s tert-butyl ester may be synthesized via methods similar to , where a carboxylic acid reacts with 1,1-dimethoxyethane and an alkylating agent (e.g., isopropyl bromoacetate). Yields (~69% in ) are comparable to other esterifications, though steric hindrance from tert-butyl groups might reduce efficiency .
b. Functionalization of Brominated Moieties
- The 5-bromo-pyrrolopyridine group in the target compound contrasts with chlorinated pyridines (e.g., 4,6-dichloropyridin-3-amine in ). Bromine’s lower electronegativity vs. chlorine may favor nucleophilic aromatic substitution or metal-catalyzed cross-couplings .
Biological Activity
The compound 1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and a pyrrolopyridine moiety. The presence of the bromo and phenylsulfonyl groups enhances its biological activity. The esterification with 1,1-dimethylethyl contributes to its stability and solubility in biological systems.
Antimicrobial Activity
Research indicates that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including E. coli and S. aureus. A study demonstrated that modifications in the pyrazole structure could enhance antibacterial activity, with certain derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 3.13 µM against Mycobacterium tuberculosis .
Anti-inflammatory and Analgesic Effects
Pyrazole compounds are well-known for their anti-inflammatory properties. The compound under review has been evaluated for its ability to inhibit inflammatory pathways. For example, derivatives have shown comparable effects to indomethacin in reducing carrageenan-induced edema in animal models . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have reported IC50 values as low as 26 µM against lung cancer cell lines (A549), indicating significant antiproliferative effects . Additionally, compounds derived from similar scaffolds have been noted for their ability to induce apoptosis in various cancer cell lines.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory and cancer pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Modulation of Signaling Pathways : The ability to modulate signaling pathways such as NF-kB and MAPK has been observed, contributing to their anti-inflammatory and anticancer activities .
Study on Antibacterial Activity
A recent investigation focused on a series of pyrazole derivatives, including the compound , evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The study utilized a tube dilution method to determine MIC values. Results indicated that certain modifications led to enhanced activity against resistant bacterial strains .
Evaluation of Anti-inflammatory Effects
In another study assessing anti-inflammatory properties, the compound was tested in vivo for its ability to reduce paw edema in rats induced by carrageenan. Results showed significant reduction in edema compared to controls, supporting its potential therapeutic application in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of this pyrazole derivative to improve yield and purity?
Methodological Answer:
- Use a stepwise approach: First, synthesize the pyrrolo[2,3-b]pyridine core via cyclocondensation of brominated intermediates with phenylsulfonyl groups, followed by coupling with the pyrazole-carboxylic acid tert-butyl ester. Monitor reaction progress using TLC and optimize solvent systems (e.g., ethanol or DMF for polar intermediates) .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates with NMR (400 MHz, DMSO-d) and ESI-MS to confirm structural integrity .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- Combine spectral NMR (to verify aromatic protons and sulfonyl group integration), FTIR (for carbonyl stretches at ~1700 cm), and ESI-MS (to confirm molecular ion peaks and bromine isotope patterns) .
- X-ray crystallography (if crystals are obtainable) resolves ambiguities in regiochemistry, as demonstrated for analogous pyrazole-carboxylic acid derivatives .
Q. How should researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Test solubility in DMSO (common stock solvent) and aqueous buffers (pH 4–9) via UV-Vis spectroscopy.
- Conduct accelerated stability studies: Store at 4°C (short-term) and -80°C (long-term), analyzing degradation products by HPLC with a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in kinase inhibition studies?
Methodological Answer:
- Synthesize analogs with modifications to the bromine atom (e.g., replace with Cl or CF) and phenylsulfonyl group (e.g., substitute with methylsulfonyl or heteroaromatic rings).
- Evaluate inhibitory activity against target kinases (e.g., JAK2 or EGFR) using enzymatic assays and correlate results with molecular docking simulations (e.g., AutoDock Vina) to identify key binding interactions .
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Cross-validate results using orthogonal assays: Compare cell-free enzymatic assays (e.g., fluorescence-based ADP-Glo™) with cell-based proliferation assays (e.g., MTT).
- Control for off-target effects via siRNA knockdown or CRISPR-Cas9 gene editing of the putative target .
Q. What computational methods are effective for predicting metabolic liabilities of this compound?
Methodological Answer:
- Use in silico tools like MetaSite or GLORYx to identify metabolic hotspots (e.g., sulfonyl group hydrolysis or tert-butyl ester cleavage).
- Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Technical Challenges & Solutions
Q. How to address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Optimize reaction conditions: Increase equivalents of coupling reagents (e.g., HATU or EDCI) or use microwave-assisted synthesis (70°C, 30 min) to enhance efficiency.
- Employ scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents and minimize side reactions .
Q. What experimental approaches mitigate interference from the bromine atom in spectroscopic analyses?
Methodological Answer:
- For NMR, use deuterated DMSO to dissolve the compound and suppress exchange broadening.
- For mass spectrometry, apply collision-induced dissociation (CID) to differentiate bromine’s isotopic signature from background noise .
Data Reproducibility
Q. How can researchers ensure reproducibility in biological assays involving this compound?
Methodological Answer:
- Standardize compound handling: Pre-aliquot stock solutions in anhydrous DMSO to avoid freeze-thaw cycles.
- Include internal controls (e.g., staurosporine for kinase assays) and report IC values with 95% confidence intervals from ≥3 independent experiments .
Q. What protocols validate the purity of the compound for in vivo studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
